1-(4-Fluorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one
Description
1-(4-Fluorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a fluorine atom on one phenyl ring and a hydroxyl group on the other. It is known for its potential biological activities and is used in various scientific research applications.
Properties
IUPAC Name |
(E)-1-(4-fluorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO2/c16-13-6-4-12(5-7-13)15(18)10-3-11-1-8-14(17)9-2-11/h1-10,17H/b10-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APSLSSPGSTXOJC-XCVCLJGOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30418795 | |
| Record name | (2E)-1-(4-Fluorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30418795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7397-22-0 | |
| Record name | (2E)-1-(4-Fluorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30418795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Base-Catalyzed Claisen-Schmidt Condensation
Reagents :
- 4-Fluoroacetophenone
- 4-Hydroxybenzaldehyde
- Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
- Ethanol (EtOH) or methanol (MeOH)
Procedure :
- Dissolve 4-fluoroacetophenone (1.0 equiv) and 4-hydroxybenzaldehyde (1.1 equiv) in ethanol.
- Add aqueous NaOH (20–40% w/v) dropwise at 0–20°C with stirring.
- Reflux for 6–18 hours.
- Quench with ice water, acidify with dilute HCl, and collect precipitate.
- Purify via recrystallization (ethanol/water) or column chromatography (hexane/ethyl acetate).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 81–88% | |
| Reaction Time | 12–18 hours | |
| Temperature | 0–20°C (initial), reflux | |
| Purification | Recrystallization (EtOH) |
Mechanistic Insights :
The base deprotonates the acetophenone α-hydrogen, forming an enolate that attacks the aldehyde carbonyl. Dehydration yields the α,β-unsaturated ketone.
Characterization :
- Melting Point : 179–181°C.
- 1H NMR (CDCl3): δ 7.70 (d, J = 15 Hz, 1H, CH=), 7.61–7.56 (m, 4H, aromatic), 6.89 (d, J = 8 Hz, 2H, aromatic-OH).
- IR (KBr): 1659 cm⁻¹ (C=O), 1590 cm⁻¹ (C=C), 3330 cm⁻¹ (O–H).
Acid-Catalyzed Aldol Condensation Using SOCl₂/EtOH
Reagents :
- 4-Fluoroacetophenone
- 4-Hydroxybenzaldehyde
- Thionyl chloride (SOCl₂)
- Absolute ethanol
Procedure :
- Mix 4-fluoroacetophenone and 4-hydroxybenzaldehyde in ethanol.
- Add SOCl₂ (0.05–0.1 equiv) dropwise at 0°C.
- Stir at room temperature for 2–6 hours.
- Quench with water, extract with ethyl acetate, and evaporate solvent.
- Purify via silica gel chromatography (hexane/ethyl acetate).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 82–86% | |
| Reaction Time | 2–6 hours | |
| Catalyst | In situ HCl (from SOCl₂/EtOH) |
Advantages :
- Faster reaction than base-catalyzed methods.
- Avoids strong bases, preserving acid-sensitive functional groups.
Characterization :
Microwave-Assisted Synthesis
Reagents :
- 4-Fluoroacetophenone
- 4-Hydroxybenzaldehyde
- KOH or NaOH
- Ethanol
Procedure :
- Mix reagents in ethanol (1:1.1 molar ratio).
- Irradiate in a microwave reactor at 80–100°C for 10–30 minutes.
- Workup as per base-catalyzed method.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 85–90% | |
| Reaction Time | 10–30 minutes | |
| Energy Input | 300–500 W |
Benefits :
- 90% reduction in reaction time.
- Enhanced selectivity due to uniform heating.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Cost | Scalability |
|---|---|---|---|---|
| Base-Catalyzed | 81–88 | 12–18 hr | Low | Industrial |
| Acid-Catalyzed | 82–86 | 2–6 hr | Medium | Lab-scale |
| Microwave-Assisted | 85–90 | 10–30 min | High | Pilot-scale |
Critical Challenges and Solutions
Byproduct Formation :
Stereoselectivity :
Purification :
Industrial-Scale Considerations
Biological Activity
1-(4-Fluorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Overview of Chalcones
Chalcones are a class of aromatic ketones characterized by the presence of two phenyl rings and a conjugated double bond. They are known for various biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects. The specific structure of this compound enhances its reactivity and biological efficacy due to the presence of both a fluorine atom and a hydroxyl group.
Antibacterial Activity
Research indicates that this compound exhibits notable antibacterial activity against various bacterial strains. In studies, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 1 µg/mL |
| Escherichia coli | 2 µg/mL |
| Enterococcus faecalis | 2 µg/mL |
| Salmonella enterica | 4 µg/mL |
The compound's antibacterial mechanism is thought to involve disruption of bacterial cell membranes and inhibition of essential enzymes involved in cell wall synthesis .
Antifungal Activity
In addition to antibacterial properties, this chalcone has also demonstrated antifungal activity. Studies report that it can inhibit the growth of pathogenic fungi, which is crucial for developing new antifungal agents.
| Fungal Strain | MIC |
|---|---|
| Candida albicans | 0.5 µg/mL |
| Aspergillus niger | 1 µg/mL |
The antifungal action may be attributed to the compound's ability to disrupt fungal cell wall integrity and interfere with metabolic processes .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been linked to its ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. This inhibition reduces the production of pro-inflammatory mediators such as prostaglandins and leukotrienes, contributing to its therapeutic effects in inflammatory diseases .
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving:
- Activation of caspases
- Modulation of signaling pathways such as PI3K/Akt
- Inhibition of cell proliferation
In vitro studies demonstrated that concentrations as low as 10 µM could significantly reduce cell viability in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .
The biological activity of this compound is influenced by its structural features:
- Fluorine Substitution : The presence of fluorine enhances lipophilicity, potentially improving membrane permeability and bioavailability.
- Hydroxyl Group : The hydroxyl group contributes to hydrogen bonding interactions with target proteins, enhancing the compound's binding affinity.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this chalcone in various biological contexts:
- Cancer Cell Lines : A study assessed the effects on MCF-7 cells, revealing a dose-dependent reduction in viability with significant apoptosis induction at higher concentrations.
- Bacterial Infections : Clinical isolates from patients with resistant infections were tested against this compound, showing promising results in overcoming resistance mechanisms.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antioxidant and Antimicrobial Activity
Research has shown that 1-(4-Fluorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one exhibits significant antioxidant properties. A study demonstrated its ability to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. Additionally, it has shown antimicrobial activity against various bacterial strains, making it a candidate for developing new antimicrobial agents .
2. Anti-Cancer Properties
The compound has been investigated for its anti-cancer effects, particularly in inhibiting the proliferation of cancer cells. In vitro studies indicated that it can induce apoptosis in certain cancer cell lines, suggesting potential as a therapeutic agent in cancer treatment . For instance, a study on breast cancer cells highlighted its role in disrupting cell cycle progression and promoting programmed cell death.
3. Cosmetic Applications
Due to its antioxidant properties, this compound is being explored in cosmetic formulations aimed at skin protection and anti-aging. Its ability to neutralize free radicals makes it an attractive ingredient for products designed to combat skin damage caused by UV radiation and pollution .
Materials Science Applications
1. Polymer Chemistry
The compound has been utilized in the synthesis of novel polymeric materials due to its reactive functional groups. Research indicates that incorporating this chalcone into polymer matrices can enhance the mechanical properties and thermal stability of the resulting materials .
2. Photonic Applications
Recent studies have explored the use of this compound in photonic devices. The compound's unique optical properties make it suitable for applications in light-emitting diodes (LEDs) and organic light-emitting diodes (OLEDs), where it can improve efficiency and color purity .
Data Table: Summary of Applications
Q & A
Q. What are the common synthetic routes for 1-(4-Fluorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one, and how do reaction conditions influence yield and purity?
The compound is typically synthesized via Claisen-Schmidt condensation. A standard procedure involves reacting 4-fluorobenzaldehyde with 4-hydroxyacetophenone in ethanol using KOH (0.03 mol) as a base at 0–50°C for 2–3 hours . Solvent choice (e.g., ethanol vs. methanol) and temperature control are critical: lower temperatures (<50°C) minimize side reactions like polymerization, while higher base concentrations improve enolate formation. Yields typically range from 70–85%, with purity confirmed via TLC and recrystallization in ethanol .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
Key techniques include:
- ¹H/¹³C NMR : Look for α,β-unsaturated ketone signals: the enone proton (δ 7.8–8.2 ppm, doublet) and carbonyl carbon (δ 190–200 ppm). Aromatic protons from 4-fluorophenyl (δ 7.1–7.3 ppm) and 4-hydroxyphenyl (δ 6.7–6.9 ppm) groups should also be resolved .
- FT-IR : Strong C=O stretch near 1650 cm⁻¹ and O–H (phenolic) stretch at 3200–3400 cm⁻¹ .
- UV-Vis : Conjugated π-system absorption at 300–350 nm .
Q. What purification methods are recommended to isolate this compound, and how does substituent polarity affect chromatographic separation?
Column chromatography using silica gel and ethyl acetate/hexane (3:7 ratio) effectively separates the product from unreacted aldehydes or ketones. The phenolic -OH group increases polarity, requiring higher ethyl acetate proportions for elution compared to non-hydroxylated analogs .
Q. How can researchers confirm the E-configuration of the α,β-unsaturated ketone moiety?
The E-configuration is confirmed via ¹H NMR coupling constants (J = 15–16 Hz for trans-vinylic protons) and X-ray crystallography. For example, XRD data for analogous chalcones show dihedral angles >150° between aryl rings, consistent with trans geometry .
Q. What are the stability considerations for this compound under varying storage conditions?
The compound is light-sensitive due to the enone system. Store in amber vials at 4°C under inert atmosphere. Phenolic -OH may oxidize over time; periodic FT-IR or TLC monitoring is advised .
Advanced Research Questions
Q. What challenges arise in determining the crystal structure of this compound, and how can refinement software address these issues?
Challenges include twinned crystals and weak diffraction due to flexible substituents. SHELXL refinement (via Olex2 or similar) with multi-scan absorption corrections (SADABS) improves data quality. For example, a monoclinic P21/c space group was resolved with R1 = 0.051 using 3057 reflections . Hydrogen bonding networks can be analyzed using Mercury software to identify stabilizing interactions (e.g., O–H···O=C) .
Q. How does the substitution pattern on aromatic rings influence antioxidant activity, and what SAR models are supported by experimental data?
The 4-hydroxyphenyl group enhances radical scavenging via H-atom donation (DPPH assay IC₅₀ ≈ 12 µM). Adjacent meta/para -OH groups (e.g., 3,4-dihydroxy analogs) increase activity by stabilizing phenoxyl radicals. In contrast, methoxy substituents reduce potency due to electron-donating effects .
Q. How can computational methods like DFT predict electronic properties and reactivity?
DFT calculations (B3LYP/6-311++G(d,p)) reveal:
- HOMO-LUMO gaps : ~4.5 eV, indicating moderate reactivity.
- Electrostatic potential maps : Negative charge localized on carbonyl O and phenolic -OH, guiding electrophilic attack sites .
- NLO properties : High hyperpolarizability (β ≈ 1.2×10⁻³⁰ esu) suggests potential in optoelectronics .
Q. What strategies resolve discrepancies between NMR chemical shifts and XRD-derived bond lengths?
Discrepancies often arise from solution vs. solid-state conformations. For example, XRD shows shorter C=O bonds (1.22 Å) than DFT-optimized gas-phase structures (1.26 Å) due to crystal packing forces. Use CP-MAS NMR to correlate solid-state and solution data .
Q. How do hydrogen bonding networks affect solid-state packing, and what insights does graph set analysis provide?
Graph set analysis (Etter’s notation) identifies R₂²(8) motifs from O–H···O=C interactions, stabilizing layered structures. These networks influence solubility and melting behavior, critical for co-crystal design .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
